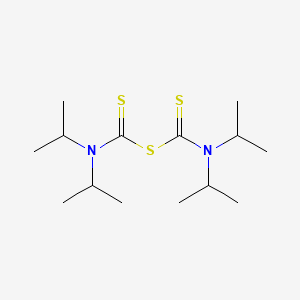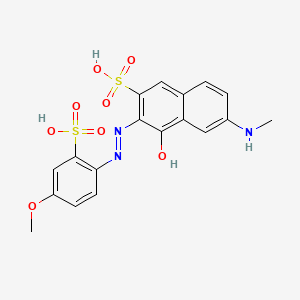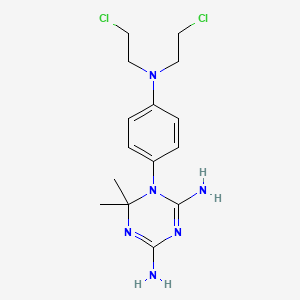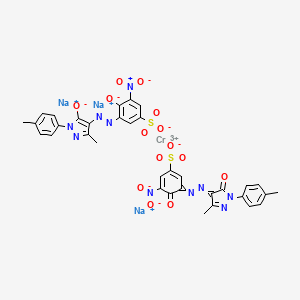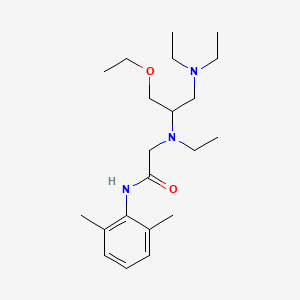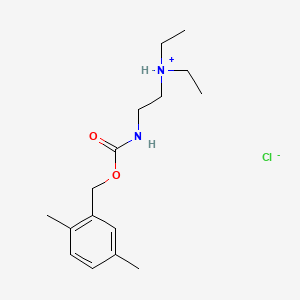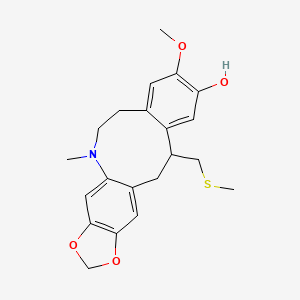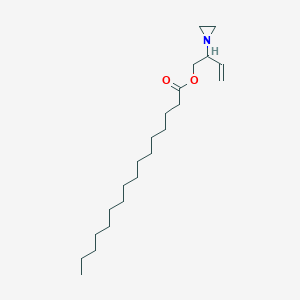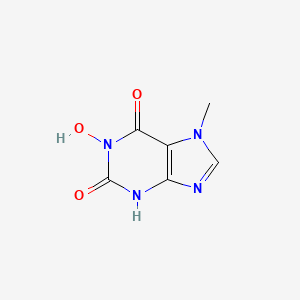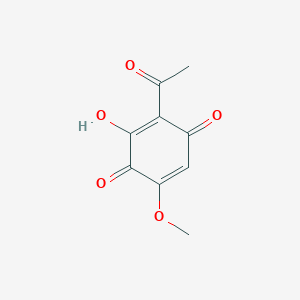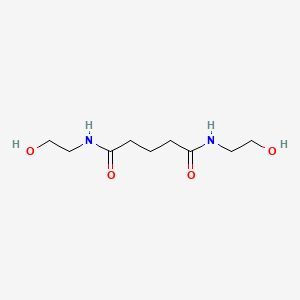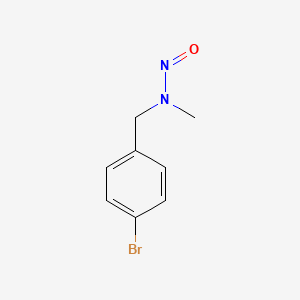
N-Nitroso-N-(4-bromobenzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N-(4-bromobenzyl)methylamine is an organic compound with the molecular formula C8H9BrN2O It is a nitrosamine derivative, characterized by the presence of a nitroso group (-N=O) attached to a secondary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-(4-bromobenzyl)methylamine typically involves the nitrosation of N-(4-bromobenzyl)methylamine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potential toxicity of nitrosamines.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-N-(4-bromobenzyl)methylamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Nitroso-N-(4-bromobenzyl)methylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug development and cancer research.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Nitroso-N-(4-bromobenzyl)methylamine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in DNA, proteins, and other biomolecules, leading to potential mutagenic and carcinogenic effects. The molecular targets include DNA bases, where the nitroso group can cause alkylation and subsequent mutations.
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitroso-N-methylbenzylamine
- N-Nitroso-N-(4-chlorobenzyl)methylamine
- N-Nitroso-N-(4-fluorobenzyl)methylamine
Uniqueness
N-Nitroso-N-(4-bromobenzyl)methylamine is unique due to the presence of the bromine atom in the benzyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
98736-50-6 |
|---|---|
Fórmula molecular |
C8H9BrN2O |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9BrN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
AOGKIHZSOZKJSD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)Br)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


